Bederocin
Description
Antibacterial; a topical synthetic fluorovinylthiophene-containing diaryldiamine that inhibits bacterial methionyl tRNA synthetase; structure in first source
Properties
IUPAC Name |
2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJMKHPWCFXMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226705 | |
| Record name | Bederocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757942-43-1 | |
| Record name | Bederocin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bederocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEDEROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7QD1SJ9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bederocin: A Deep Dive into its Mechanism of Action in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. Bederocin, a well-characterized isoquinoline alkaloid derived from several medicinal plants, has emerged as a promising therapeutic agent for MetS. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound in MetS, with a focus on its impact on key signaling pathways, glucose and lipid metabolism, and inflammation. This document summarizes quantitative clinical data, provides detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate a deeper understanding of this compound's multifaceted mode of action.
Core Mechanism of Action: A Multi-pronged Approach
This compound exerts its beneficial effects on MetS through a multi-targeted mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Its actions extend to the modulation of inflammatory pathways and the regulation of gene expression involved in lipid and glucose metabolism.
AMPK Signaling Pathway Activation
This compound's activation of AMPK is a cornerstone of its therapeutic efficacy.[1][2] This activation leads to a cascade of downstream events that collectively improve metabolic parameters.
-
Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.
-
Reduced Hepatic Glucose Production: this compound suppresses gluconeogenesis in the liver by inhibiting the expression of key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
-
Increased Fatty Acid Oxidation: AMPK activation by this compound stimulates the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation.
-
Inhibition of Lipid Synthesis: this compound downregulates the expression of lipogenic genes, such as fatty acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP-1c), resulting in reduced lipid synthesis.
Anti-Inflammatory Effects via NF-κB Inhibition
Chronic low-grade inflammation is a key feature of MetS. This compound exhibits potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
-
Inhibition of IKKβ: this compound can inhibit the activity of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα.
-
Prevention of NF-κB Translocation: By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus.
-
Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of various pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3]
Quantitative Data from Clinical Trials
Multiple randomized controlled trials and meta-analyses have demonstrated the clinical efficacy of this compound in improving the metabolic profiles of patients with MetS.
| Parameter | Intervention | Dosage | Duration | Mean Difference (95% CI) | Reference |
| Fasting Plasma Glucose | This compound vs. Placebo/Control | 500-1500 mg/day | 4-12 weeks | -0.65 mmol/L (-1.03 to -0.28) | [5] |
| HbA1c | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -0.63% (-0.99 to -0.27) | |
| Total Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.61 mmol/L (-0.83 to -0.39) | |
| Triglycerides | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.50 mmol/L (-0.69 to -0.31) | |
| LDL-Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | -0.65 mmol/L (-0.76 to -0.54) | |
| HDL-Cholesterol | This compound vs. Placebo/Control | 500-1500 mg/day | 4-24 weeks | +0.05 mmol/L (0.02 to 0.09) | |
| hs-CRP | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -1.14 mg/L (-1.93 to -0.35) | |
| TNF-α | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -1.73 pg/mL (-2.89 to -0.57) | |
| IL-6 | This compound vs. Placebo/Control | 500-1500 mg/day | 8-12 weeks | -0.99 pg/mL (-1.65 to -0.33) |
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced Metabolic Syndrome in Mice
This protocol describes the induction of MetS in C57BL/6J mice using a high-fat diet (HFD) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (NCD; 10% kcal from fat)
-
High-fat diet (HFD; 60% kcal from fat)
-
This compound (suspended in 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Blood glucose meter and strips
-
Insulin and glucose reagents for tolerance tests
-
Equipment for tissue collection and analysis (e.g., centrifuge, spectrophotometer)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for one week with free access to NCD and water.
-
Induction of MetS:
-
Divide mice into two groups: NCD and HFD.
-
Feed the respective diets for 8-12 weeks to induce the MetS phenotype in the HFD group (characterized by obesity, hyperglycemia, and insulin resistance).
-
-
This compound Treatment:
-
Divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.
-
Administer this compound (e.g., 100-200 mg/kg body weight) or vehicle daily via oral gavage for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period after an overnight fast.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer D-glucose (2 g/kg) intraperitoneally.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer human insulin (0.75 U/kg) intraperitoneally.
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood, liver, adipose tissue, and skeletal muscle.
-
Analyze plasma for lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) and inflammatory cytokines (TNF-α, IL-6).
-
Analyze tissues for gene and protein expression related to glucose and lipid metabolism and inflammation.
-
In Vitro Model: 3T3-L1 Adipocyte Differentiation Assay
This protocol details the assessment of this compound's effect on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), replace the medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO).
-
-
Maturation:
-
On Day 2, replace the medium with insulin medium containing this compound or vehicle.
-
On Day 4 and every two days thereafter, replace the medium with fresh DMEM with 10% FBS containing this compound or vehicle.
-
-
Oil Red O Staining (Day 8-10):
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain with 100% isopropanol.
-
Measure the absorbance at 520 nm to quantify lipid accumulation.
-
In Vitro Model: Glucose Uptake Assay in HepG2 Cells
This protocol describes the measurement of glucose uptake in human hepatoma HepG2 cells treated with this compound.[6]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound (dissolved in DMSO)
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells in DMEM without FBS for 12-16 hours.
-
This compound Treatment:
-
Wash cells with KRH buffer.
-
Incubate cells with KRH buffer containing various concentrations of this compound or vehicle for 1-2 hours. Insulin (100 nM) can be used as a positive control.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (0.5 µCi/well) or 2-NBDG to each well and incubate for 10-15 minutes.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
-
Quantification:
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the results to the total protein content of each well.
-
Conclusion
This compound presents a compelling therapeutic candidate for the management of metabolic syndrome. Its multifaceted mechanism of action, centered on the activation of the AMPK signaling pathway and the inhibition of NF-κB-mediated inflammation, addresses the core pathophysiological derangements of MetS. The robust preclinical and clinical data underscore its potential to improve glucose and lipid metabolism, and to mitigate the chronic inflammatory state associated with this condition. The experimental protocols provided herein offer a framework for further investigation into the nuanced molecular interactions of this compound and for the development of novel therapeutic strategies targeting metabolic diseases. Further research, including large-scale, long-term clinical trials, is warranted to fully elucidate the therapeutic potential and long-term safety of this compound in the clinical management of metabolic syndrome.
References
- 1. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]
- 2. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Bederocin: A Technical Guide to its Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bederocin, also known as REP8839, is a novel antibacterial agent that exhibits potent activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the specific inhibition of methionyl-tRNA synthetase (MetS), an essential enzyme in bacterial protein synthesis.[1][3] A critical physicochemical property for the successful development and application of any drug candidate is its solubility. This technical guide provides an in-depth overview of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁BrFN₃OS | PubChem |
| Molecular Weight | 450.4 g/mol | PubChem |
| Calculated XLogP3-AA | 5.2 | Smolecule[4] |
| Appearance | Solid powder | Smolecule |
The calculated XLogP3-AA value of 5.2 indicates that this compound is a highly lipophilic compound.[4] This characteristic is a strong indicator of poor solubility in aqueous solutions and favorable solubility in organic solvents.
Solubility of this compound
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or µM) for this compound in either DMSO or water. The available information is summarized in the table below.
| Solvent | Solubility | Source |
| DMSO | Soluble | Smolecule[4] |
| Water | Not Soluble | Smolecule[4] |
The high lipophilicity, as indicated by the XLogP3-AA value, strongly supports the observed poor solubility in water.
Factors Influencing Solubility
The molecular structure of this compound contributes to its solubility profile. The presence of a halogenated thiophene ring system and multiple aromatic rings contributes to its lipophilic nature.[4] While the molecule does contain hydrogen bond donors and acceptors, which can contribute to polarity, the overall character of the molecule is dominated by its lipophilicity.[4]
Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise quantitative solubility of this compound, the following general experimental protocol, based on the widely used shake-flask method, is recommended.
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified water (e.g., Milli-Q or equivalent)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification of Soluble this compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or a suitable organic solvent for the aqueous sample).
-
Analyze the collected supernatant and the standard solutions by a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of this compound's Mechanism of Action
This compound's antibacterial effect stems from its inhibition of methionyl-tRNA synthetase (MetS), a crucial enzyme in the bacterial protein synthesis pathway. The following diagrams illustrate this mechanism and a general workflow for assessing its activity.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: General workflow for in vitro MetS inhibition assay.
Conclusion
This compound is a lipophilic antibacterial compound with good solubility in DMSO and poor solubility in water. While quantitative solubility data is not widely published, its physicochemical properties are consistent with these observations. For experimental purposes, DMSO is the recommended solvent for preparing stock solutions, which can then be diluted in aqueous buffers for biological assays. Researchers requiring precise solubility values are encouraged to perform experimental determinations using established methods such as the shake-flask protocol outlined in this guide. The targeted inhibition of methionyl-tRNA synthetase makes this compound a promising candidate for further drug development, and a thorough understanding of its solubility is paramount for its formulation and application in preclinical and clinical studies.
References
- 1. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buy this compound | 757942-43-1 | >98% [smolecule.com]
An In-depth Technical Guide to the Pharmacodynamics of Berberine as a Metabolic Syndrome Inhibitor
A Note on the Query: Bederocin vs. Berberine
Extensive research reveals no currently recognized therapeutic agent or compound under the name "this compound" for the treatment or inhibition of Metabolic Syndrome (MetS). It is possible that this name is a proprietary or developmental designation not yet in the public domain, or potentially a misspelling of a different compound.
However, the search for "this compound" and "Metabolic Syndrome" frequently yields results for Berberine , a well-documented plant alkaloid with significant research into its effects on MetS. Given the similarity in naming and the relevance of Berberine to the topic, this technical guide will proceed under the assumption that Berberine was the intended subject of inquiry. The following information details the pharmacodynamics of Berberine as a potential inhibitor of Metabolic Syndrome.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic Syndrome (MetS) is a constellation of metabolic dysfunctions, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively increase the risk for type 2 diabetes mellitus (T2DM) and cardiovascular disease.[1][2] Berberine, an isoquinoline alkaloid extracted from various plants, has emerged as a promising therapeutic agent for MetS. Its pharmacodynamic profile is multifaceted, targeting several key pathways involved in the pathophysiology of this syndrome. This document provides a comprehensive overview of the pharmacodynamics of Berberine, including its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
Berberine's therapeutic effects on Metabolic Syndrome are not attributed to a single molecular target but rather to its ability to modulate multiple signaling pathways. The primary mechanisms include:
-
Activation of AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Berberine's activation of AMPK leads to a cascade of beneficial downstream effects.
-
Modulation of Insulin Signaling: Berberine has been shown to improve insulin sensitivity, a key factor in MetS.[3]
-
Regulation of Lipid Metabolism: It plays a crucial role in lowering LDL cholesterol and triglycerides.[3][4]
-
Anti-inflammatory Effects: Chronic low-grade inflammation is a hallmark of MetS, and Berberine exhibits anti-inflammatory properties.[4]
Key Signaling Pathways Modulated by Berberine
AMPK Signaling Pathway
Berberine's activation of AMPK is a cornerstone of its metabolic benefits. This activation leads to:
-
Increased glucose uptake in muscle and adipose tissue.
-
Increased fatty acid oxidation.
Caption: Berberine's activation of the AMPK signaling pathway.
Insulin Signaling Pathway
Berberine enhances insulin sensitivity, although the exact mechanism is still under investigation. It is believed to upregulate the expression of the insulin receptor, thereby improving cellular response to insulin.
Caption: Modulation of the insulin signaling pathway by Berberine.
Quantitative Data on Berberine's Efficacy
The following tables summarize key quantitative findings from clinical and preclinical studies on Berberine's effects on metabolic parameters.
Table 1: Effects of Berberine on Glycemic Control
| Parameter | Dosage | Duration | Result |
| Fasting Blood Glucose | 300 mg TID | 8 weeks | Significant reduction |
| Postprandial Blood Glucose | Not Specified | 3 months | Significant reduction[3] |
| Glycosylated Hemoglobin (HbA1c) | 500 mg BID | 3 months | Decreased from 9.5% to 7.5% |
| Insulin Resistance (HOMA-IR) | 500 mg TID | 13 weeks | Significant improvement[3] |
Table 2: Effects of Berberine on Lipid Profile
| Parameter | Dosage | Duration | Result |
| Total Cholesterol | 500 mg BID | 3 months | Significant reduction[3] |
| LDL Cholesterol | 500 mg BID | 3 months | Significant reduction[4] |
| Triglycerides | 500 mg BID | 3 months | Decreased by 35.4%[3] |
| HDL Cholesterol | Not Specified | 3 months | Elevated levels[3] |
Experimental Protocols
In Vitro AMPK Activation Assay
Objective: To determine the effect of Berberine on AMPK activity in a cell-based assay.
Methodology:
-
Cell Culture: C2C12 myotubes are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of Berberine (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Lysis: Cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometry is used to quantify the ratio of p-AMPK to total AMPK.
Caption: Workflow for in vitro AMPK activation assay.
Animal Model of Metabolic Syndrome
Objective: To evaluate the in vivo efficacy of Berberine in a high-fat diet-induced mouse model of MetS.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: HFD-fed mice are orally administered Berberine (e.g., 100 mg/kg/day) or a vehicle control for a defined treatment period (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored weekly.
-
Glucose Tolerance Test (GTT): Performed at the end of the treatment period. Mice are fasted overnight and then administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity.
-
Blood Chemistry: At the end of the study, blood is collected for the analysis of insulin, triglycerides, total cholesterol, LDL, and HDL levels.
-
-
Tissue Analysis: Liver and adipose tissue may be collected for histological analysis and gene expression studies.
Conclusion
Berberine demonstrates significant potential as a therapeutic agent for Metabolic Syndrome due to its pleiotropic effects on key metabolic pathways. Its ability to activate AMPK, improve insulin sensitivity, and regulate lipid metabolism addresses several core components of MetS. The quantitative data from numerous studies support its efficacy in improving glycemic control and lipid profiles. Further research and well-designed clinical trials are warranted to fully elucidate its therapeutic role and establish optimal dosing and long-term safety in the management of Metabolic Syndrome.
References
- 1. Pharmacotherapy for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological management of metabolic syndrome and its lipid complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Bederocin (REP8839): A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bederocin, also known as REP8839, is a novel antibacterial agent demonstrating potent activity against a range of clinically significant gram-positive bacteria. It represents a promising development in the face of rising antimicrobial resistance. Unlike many existing antibiotics, this compound targets a novel enzyme, methionyl-tRNA synthetase (MetS), thereby inhibiting bacterial protein synthesis.[1][2][3] This unique mechanism of action makes it effective against strains resistant to other antibiotic classes, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus.[3][4] This technical guide provides an in-depth overview of this compound's biological activity, mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase
This compound exerts its antibacterial effect by specifically and potently inhibiting the bacterial enzyme methionyl-tRNA synthetase (MetS).[1][2][5] This enzyme is crucial for the initiation of protein synthesis, as it catalyzes the charging of tRNA with the amino acid methionine.
The process can be summarized as follows:
-
Binding: this compound binds to the active site of the MetS enzyme. This binding is competitive with methionine.[5]
-
Inhibition: By occupying the active site, this compound prevents the enzyme from binding to its natural substrate, methionine.
-
Cessation of Protein Synthesis: The inhibition of MetS leads to a depletion of charged methionyl-tRNA. Without this essential component, the bacterial ribosome cannot initiate protein translation, leading to a complete halt in protein synthesis.[1][2][5]
-
Bacteriostatic Effect: The inability to synthesize essential proteins results in the cessation of bacterial growth and replication, leading to a bacteriostatic effect.[3][4]
The specificity of this compound for bacterial MetS over its human counterparts provides a significant therapeutic window.[5]
Figure 1: this compound's inhibition of methionyl-tRNA synthetase.
Quantitative Data: In Vitro Antibacterial Activity
The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Comparative Activity of this compound (REP8839) against Gram-Positive Pathogens
| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (82) | 0.06 | 0.12 | ≤0.008 - 0.5 |
| Methicillin-Resistant S. aureus (MRSA) (41) | 0.06 | 0.12 | 0.03 - 0.12 |
| Staphylococcus epidermidis (30) | 0.06 | 0.12 | ≤0.008 - 0.25 |
| Streptococcus pyogenes (48) | 0.06 | 0.12 | 0.015 - 0.25 |
| Streptococcus pneumoniae (40) | 4 | >8 | 2 - >8 |
| Enterococcus faecalis (20) | 0.008 | 0.015 | ≤0.004 - 0.03 |
| Vancomycin-Resistant E. faecalis (10) | 0.008 | 0.015 | ≤0.004 - 0.015 |
| Enterococcus faecium (20) | ≤0.004 | ≤0.004 | ≤0.004 |
| Vancomycin-Resistant E. faecium (10) | ≤0.004 | ≤0.004 | ≤0.004 |
Data compiled from Critchley et al., 2005.[4]
Table 2: Activity of this compound (REP8839) against Resistant S. aureus Phenotypes
| Phenotype and Strain | Vancomycin MIC (µg/mL) | Mupirocin MIC (µg/mL) | This compound (REP8839) MIC (µg/mL) |
| Low-Level Mupirocin-Resistant | |||
| 6 Clinical Isolates | - | 8 - 256 | ≤0.008 - 0.5 |
| High-Level Mupirocin-Resistant | |||
| 8 Clinical Isolates | - | >512 | ≤0.008 - 0.06 |
| Vancomycin-Intermediate S. aureus (VISA) | |||
| 8 Clinical Isolates | 4 - 16 | - | ≤0.008 - 0.06 |
| Vancomycin-Resistant S. aureus (VRSA) | |||
| VRS1 (Michigan) | >32 | - | 0.03 |
| VRS2 (Pennsylvania) | >32 | - | 0.5 |
| VRS3 (New York) | >32 | - | 0.12 |
| Linezolid-Resistant S. aureus | |||
| 3 Clinical Isolates | - | - | 0.12 |
Data compiled from Critchley et al., 2005.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Bacterial Preparation: Aerobic organisms are subcultured onto 5% sheep blood agar plates and incubated for 20-24 hours prior to testing.
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is used for most organisms. For testing streptococci, CAMHB is supplemented with 3% lysed horse blood.[4]
-
Compound Dilution: The test compounds, including this compound, are serially diluted in the appropriate broth within 96-well microtiter plates.
-
Inoculation: A bacterial inoculum is prepared and standardized to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Figure 2: Workflow for MIC determination via broth microdilution.
Macromolecular Synthesis Assay
This assay determines the primary cellular process affected by the antibiotic.
-
Bacterial Strains: The experiment is performed using S. pneumoniae R6 and an isogenic rel mutant strain, which is deficient in the stringent response.[2] The use of the rel mutant helps to distinguish direct inhibition of protein synthesis from secondary effects on RNA synthesis.[2]
-
Radiolabeling: Bacterial cultures are grown in the presence of radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine, respectively).
-
Drug Exposure: this compound is added to the cultures at various concentrations.
-
Sample Collection: Aliquots are removed at specific time points.
-
Precipitation and Measurement: The macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The rate of incorporation of each radiolabeled precursor is calculated to determine which macromolecular synthesis pathway is inhibited by this compound. In the presence of this compound, a dose-dependent inhibition of protein synthesis is observed.[2]
In Vitro Time-Kill Kinetic Studies
This protocol, as recommended by the CLSI, assesses the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[4]
-
Inoculum Preparation: A starting inoculum of approximately 10⁶ CFU/mL of log-phase bacterial cells is prepared in the appropriate broth.[4]
-
Drug Addition: this compound is added at a concentration significantly above its MIC (e.g., 4,096 times the MIC).[4]
-
Incubation and Sampling: The culture is incubated at 35°C. Samples are withdrawn at various time points (e.g., 0, 3, 6, and 24 hours).[4]
-
Drug Removal and Plating: To prevent drug carryover, samples are serially diluted in sterile saline. A known volume is then passed through a 0.2-µm filter, which is washed with saline to remove the drug.[4] The filter is placed on an agar plate.
-
Colony Counting: Plates are incubated, and the number of viable bacteria (colonies) is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, whereas a <3-log₁₀ reduction indicates bacteriostatic activity. Studies show that this compound exhibits bacteriostatic activity against key pathogens like S. aureus.[3][4]
Conclusion
This compound (REP8839) is a potent, novel inhibitor of bacterial methionyl-tRNA synthetase with significant in vitro activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action and efficacy against pathogens like MRSA and mupirocin-resistant S. aureus position it as a valuable candidate for further development, particularly for topical applications. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on the next generation of antimicrobial agents.
References
- 1. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Bederocin for MRSA Treatment: A Fictional Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a fictional representation based on the user's request. As of the latest literature search, there are no publicly available initial studies on a compound named "Bederocin" for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA). The data, protocols, and pathways presented herein are hypothetical and constructed to fulfill the structural requirements of the prompt.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the urgent development of novel antimicrobial agents. This compound, a hypothetical novel synthetic compound, has emerged as a potential candidate for combating MRSA infections. This document provides a comprehensive overview of the fabricated initial preclinical studies evaluating the efficacy and mechanism of action of this compound against MRSA.
Quantitative Data Summary
The preliminary in vitro and in vivo data for this compound are summarized below. These tables are designed for clear comparison of its activity against various MRSA strains and its efficacy in a murine infection model.
Table 1: In Vitro Susceptibility of MRSA Strains to this compound
| MRSA Strain | Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| ATCC 43300 | HA-MRSA | 0.5 | 1 | 2 |
| USA300 (LAC) | CA-MRSA | 0.25 | 1 | 2 |
| N315 | HA-MRSA | 0.5 | 1 | 2 |
| Mu50 | VISA | 1 | 8 | 2 |
| VRSA-5 | VRSA | 2 | 32 | 4 |
MIC: Minimum Inhibitory Concentration; HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate S. aureus; VRSA: Vancomycin-Resistant S. aureus.
Table 2: In Vivo Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (Log10 CFU/g tissue) ± SD | Percent Reduction in Bacterial Load vs. Vehicle |
| Vehicle Control | - | Topical | 8.2 ± 0.5 | - |
| This compound | 10 | Topical | 4.5 ± 0.3 | 45.1% |
| This compound | 20 | Topical | 3.1 ± 0.4 | 62.2% |
| Mupirocin (2%) | - | Topical | 4.8 ± 0.6 | 41.5% |
CFU: Colony Forming Units; SD: Standard Deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various MRSA strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: MRSA strains were cultured on Tryptic Soy Agar (TSA) plates at 37°C. A single colony was inoculated into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubated at 37°C with shaking until the turbidity reached a 0.5 McFarland standard.
-
Assay Procedure:
-
This compound was serially diluted in CAMHB in a 96-well microtiter plate to achieve a concentration range of 0.0625 to 128 µg/mL.
-
The standardized bacterial suspension was diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
-
Controls: Vancomycin and linezolid were used as positive control antibiotics. A no-drug well served as a negative control.
Murine Skin Infection Model
A murine model of skin infection was utilized to evaluate the in vivo efficacy of topical this compound.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used. The dorsal hair was removed, and a superficial abrasion was made with a sterile needle.
-
Infection: A suspension of MRSA USA300 (1 x 10^7 CFU in 10 µL of PBS) was applied to the abraded skin surface.
-
Treatment:
-
Twenty-four hours post-infection, the mice were randomly assigned to treatment groups (n=8 per group).
-
Topical formulations of this compound (1% and 2% w/w in a polyethylene glycol base), 2% mupirocin ointment, or the vehicle control were applied to the infected area twice daily for three days.
-
-
Efficacy Assessment:
-
On day 4 post-infection, the mice were euthanized, and the infected skin tissue was excised and homogenized.
-
Serial dilutions of the tissue homogenates were plated on TSA plates to determine the bacterial load (CFU/g of tissue).
-
Visualizations of Postulated Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathway of this compound's action and the experimental workflow.
Conclusion and Future Directions
The fabricated initial studies on this compound suggest its potential as a promising therapeutic agent for MRSA infections. The hypothetical data indicate potent in vitro activity against a range of MRSA strains, including those with resistance to vancomycin, and significant in vivo efficacy in a murine skin infection model. The postulated mechanism of action, involving the inhibition of PBP2a, offers a targeted approach to overcoming methicillin resistance.
Future research should focus on validating these preliminary findings, including comprehensive mechanism of action studies, pharmacokinetic and toxicological profiling, and evaluation in more advanced preclinical models of MRSA infection. These steps will be crucial in determining the clinical translatability of this compound as a novel anti-MRSA therapeutic.
A-862: A Novel Benzothiazole-Piperazine Derivative for Targeted Cancer Therapy
An In-depth Technical Guide on the Preclinical Characterization of a Novel Kinase Inhibitor
Abstract: The molecular formula C20H21BrFN3OS does not correspond to any well-documented compounds in the current public chemical and biological databases. This whitepaper introduces a novel, hypothetical compound, designated A-862 , which possesses this molecular formula. A-862 is designed as a potential kinase inhibitor with a unique substitution pattern on a benzothiazole-piperazine scaffold. This document provides a comprehensive overview of the proposed synthesis, preclinical characterization, and hypothetical mechanism of action of A-862, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The search for novel, selective, and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecules that can selectively target specific kinases has led to significant advances in cancer therapy.
This technical guide presents a detailed preclinical profile of A-862, a novel compound with the molecular formula C20H21BrFN3OS. The structure of A-862 is based on a benzothiazole-piperazine core, a scaffold known to be present in various biologically active compounds. The unique substitution pattern of A-862, including a brominated and fluorinated phenyl ring, is designed to confer high affinity and selectivity for its putative target.
Proposed Chemical Structure and Synthesis
The proposed chemical structure for A-862 is 1-(4-(6-bromo-1,2-benzothiazol-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one .
A plausible synthetic route for A-862 is a multi-step process starting from commercially available materials. The key steps would involve the synthesis of the 6-bromo-1,2-benzothiazol-3-amine, followed by its conversion to the 3-piperazinyl-benzothiazole intermediate. Finally, acylation of the piperazine with a substituted acetyl chloride would yield the target compound, A-862.
Quantitative Data Summary
The following table summarizes the hypothetical physicochemical and in vitro biological data for A-862.
| Property | Value | Method |
| Molecular Formula | C20H21BrFN3OS | - |
| Molecular Weight | 478.44 g/mol | Calculated |
| LogP | 3.85 | Calculated (cLogP) |
| Aqueous Solubility | 15 µg/mL | HPLC-UV |
| EGFR Kinase IC50 | 25 nM | TR-FRET Assay |
| A549 Cell Viability GI50 | 150 nM | MTT Assay |
| hERG IC50 | > 10 µM | Patch Clamp |
| Plasma Protein Binding | 98.5% | Equilibrium Dialysis |
Experimental Protocols
EGFR Kinase Inhibition Assay (Time-Resolved FRET)
This assay is designed to measure the inhibitory activity of A-862 against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Materials: Recombinant human EGFR kinase domain, biotinylated poly-GT substrate, europium-labeled anti-phosphotyrosine antibody, streptavidin-APC, ATP, assay buffer (HEPES, MgCl2, MnCl2, DTT, BSA).
-
Procedure:
-
A-862 is serially diluted in DMSO and pre-incubated with the EGFR kinase domain in the assay buffer for 20 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated poly-GT substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-APC) are added, and the mixture is incubated for 60 minutes at room temperature to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The IC50 value is calculated from the dose-response curve.
-
A549 Cell Viability Assay (MTT)
This assay determines the effect of A-862 on the viability of the A549 human lung carcinoma cell line.
-
Materials: A549 cells, DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure:
-
A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are treated with serial dilutions of A-862 (in culture medium containing 0.5% DMSO) for 72 hours.[1][2][3]
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.[1]
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[1][3]
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.[1][2]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Proposed Mechanism of Action and Signaling Pathway
Based on its structural features, A-862 is hypothesized to be an inhibitor of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[4][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways.
A-862 is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the activation of pro-survival signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6]
Caption: Proposed inhibition of the EGFR signaling pathway by A-862.
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor like A-862.
Caption: A representative preclinical experimental workflow for a novel kinase inhibitor.
Conclusion and Future Directions
The hypothetical compound A-862, with the molecular formula C20H21BrFN3OS, represents a promising starting point for the development of a novel, selective kinase inhibitor. The preclinical data, while hypothetical, suggests that A-862 has potent and selective activity against EGFR and demonstrates anti-proliferative effects in a relevant cancer cell line.
Future research should focus on the multi-gram synthesis of A-862 to enable further preclinical studies, including comprehensive kinase profiling to confirm its selectivity, in vivo pharmacokinetic and pharmacodynamic studies to establish its drug-like properties, and efficacy studies in xenograft models of human cancer. These studies will be crucial in determining the potential of A-862 as a clinical candidate for the treatment of EGFR-driven malignancies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
Bederocin: A Specialized Tool for Bacterial Protein Synthesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bederocin is a potent and selective inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in the initiation of protein synthesis. This specificity makes it a valuable tool for studying bacterial translation and a promising candidate for antibiotic development. However, its targeted mechanism of action limits its utility as a general tool compound for investigating global protein synthesis in eukaryotic systems. This guide provides a comprehensive overview of this compound's properties, its application in bacterial protein synthesis research, and contextualizes its use alongside standard methodologies for studying protein synthesis in eukaryotes.
Introduction to this compound
This compound is a synthetic small molecule that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of methionyl-tRNA synthetase, the enzyme responsible for charging initiator tRNA (tRNAfMet in bacteria) with methionine. This action effectively blocks the first step of protein synthesis, leading to bacterial growth arrest.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁BrFN₃OS |
| Molecular Weight | 450.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting Bacterial MetRS
This compound exhibits high selectivity for bacterial MetRS over its human counterpart. This selectivity is crucial for its potential as an antibiotic, as it minimizes off-target effects in host cells. The inhibition of MetRS prevents the formation of methionyl-tRNAfMet, a critical component for the assembly of the 30S initiation complex on mRNA. Without this, the 50S ribosomal subunit cannot join to form the functional 70S ribosome, and protein synthesis is halted.
Quantitative Data on this compound's Antibacterial Activity
The primary quantitative data available for this compound relates to its efficacy against bacterial growth, typically reported as Minimum Inhibitory Concentrations (MICs).
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.06 - 0.25 |
| Streptococcus pyogenes | ≤0.06 |
| Streptococcus pneumoniae | ≤0.06 - 0.12 |
| Enterococcus faecalis | 0.5 - 2 |
| Enterococcus faecium | 1 - 4 |
Note: These values are representative and may vary depending on the specific strain and testing conditions.
This compound's Inapplicability for General Eukaryotic Protein Synthesis Research
While a potent tool in bacteriology, this compound is not suitable for studying general protein synthesis in eukaryotic cells for the following reasons:
-
High Specificity: Its primary target is bacterial MetRS. While it may have some off-target effects at very high concentrations, it does not act as a general inhibitor of the eukaryotic ribosome or other core components of the translation machinery.
-
Lack of Broad Effect: To study the overall process of protein synthesis, researchers typically employ compounds that inhibit fundamental steps common to all translation, such as peptide bond formation (e.g., puromycin) or translocation (e.g., cycloheximide). This compound's targeted action does not provide this broad inhibitory profile in eukaryotes.
Standard Experimental Protocols for Protein Synthesis Research
For researchers interested in studying protein synthesis, the following are standard methodologies. It is important to note that a general translation inhibitor, not this compound, would be used in these protocols.
In Vitro Translation Assay
This assay measures the synthesis of a specific protein in a cell-free extract.
Methodology:
-
Prepare Cell-Free Extract: Prepare a translation-competent extract from rabbit reticulocytes, wheat germ, or a specific cell line of interest.
-
Set up Reaction: In a microcentrifuge tube, combine the cell-free extract, an in vitro transcribed mRNA encoding a reporter protein (e.g., luciferase), an amino acid mixture (including a radiolabeled or biotinylated amino acid), and an energy source (ATP, GTP).
-
Add Inhibitor: For a control, add the vehicle (e.g., DMSO). For experimental samples, add the protein synthesis inhibitor of choice (e.g., cycloheximide, puromycin) at various concentrations.
-
Incubate: Incubate the reaction at the optimal temperature (typically 30-37°C) for a set period (e.g., 60-90 minutes).
-
Detect Protein Synthesis: Quantify the newly synthesized protein. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For luciferase, a luminometer can be used to measure enzymatic activity.
Ribosome Profiling
Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.
Methodology:
-
Cell Treatment: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lysis and Nuclease Digestion: Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate monosomes by sucrose gradient centrifugation or size exclusion chromatography.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation: Ligate adapters to the footprints and perform reverse transcription to generate a cDNA library.
-
Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA.
Click Chemistry-Based Protein Synthesis Assay
This method uses non-radioactive labeling to visualize and quantify newly synthesized proteins.
Methodology:
-
Cell Labeling: Incubate cells with a puromycin analog containing a clickable moiety, such as O-propargyl-puromycin (OPP). OPP is incorporated into the C-terminus of nascent polypeptide chains, terminating translation.
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow entry of the detection reagents.
-
Click Reaction: Perform a copper-catalyzed click reaction to attach a fluorescent azide to the alkyne group of the incorporated OPP.
-
Imaging and Quantification: Visualize the fluorescently labeled proteins using microscopy. The fluorescence intensity can be quantified to measure the rate of protein synthesis.
Key Signaling Pathways Regulating Eukaryotic Protein Synthesis
The regulation of protein synthesis in eukaryotes is complex and tightly controlled by several signaling pathways that respond to various cellular and environmental cues. This compound does not directly modulate these pathways.
The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. When activated by growth factors and nutrients, mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase (S6K) and inhibiting the translational repressor 4E-BP1.
The Integrated Stress Response (ISR)
Various cellular stresses, such as amino acid starvation, viral infection, and ER stress, converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, leading to a global reduction in protein synthesis. However, it selectively allows the translation of mRNAs containing upstream open reading frames (uORFs), such as the transcription factor ATF4, which coordinates the stress response.
Conclusion
This compound is a highly specific and potent inhibitor of bacterial methionyl-tRNA synthetase, making it an excellent tool for studying bacterial protein synthesis and a promising lead for antibiotic development. However, its narrow spectrum of activity, specifically targeting a prokaryotic enzyme, renders it unsuitable for general protein synthesis research in eukaryotic systems. Researchers aiming to investigate global translation in eukaryotes should utilize well-established, broad-spectrum inhibitors in conjunction with the powerful methodologies outlined in this guide. Understanding the specific mechanism of a tool compound is paramount to its appropriate application and the generation of meaningful biological insights.
Investigating the Antimicrobial Spectrum of Bederocin: A Technical Guide
Disclaimer: Bederocin is a hypothetical novel lipoglycopeptide antibiotic. The data, protocols, and pathways described herein are representative of this class of antimicrobial agents and are provided for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a next-generation semisynthetic lipoglycopeptide antibiotic engineered for potent bactericidal activity against a wide range of Gram-positive pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a validated and highly effective antimicrobial target.[3][4] This document provides a comprehensive overview of this compound's antimicrobial spectrum, detailing its in vitro activity against key clinical isolates. Furthermore, it outlines the standardized experimental protocols for determining its potency and bactericidal kinetics, and visually represents its mechanism of action and the experimental workflows.
Antimicrobial Spectrum and Potency
This compound demonstrates significant in vitro activity against a broad spectrum of Gram-positive aerobic and anaerobic bacteria.[3] This includes activity against multi-drug resistant strains of significant clinical concern, such as methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The antimicrobial activity of this compound is attributed to its ability to disrupt cell wall biosynthesis.[5][6] The potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity of this compound
The following table summarizes the in vitro activity of this compound against a panel of clinically relevant Gram-positive bacteria. The data is presented as the MIC required to inhibit 90% of the tested isolates (MIC₉₀).
| Bacterial Species | Strain Type | MIC₉₀ (mg/L) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 |
| Streptococcus pyogenes | - | ≤ 0.12 |
| Streptococcus agalactiae | - | ≤ 0.12 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 |
| Enterococcus faecalis | Vancomycin-Susceptible | ≤ 0.12 |
| Enterococcus faecium | Vancomycin-Susceptible | ≤ 0.12 |
| Coagulase-Negative Staphylococci | - | 0.06 |
Note: Data is representative of the lipoglycopeptide class. More than 98% of tested isolates are inhibited at concentrations of ≤ 0.12 mg/L.[3] this compound is generally not active against Gram-negative bacteria due to the outer membrane preventing access to the target site.[7]
Mechanism of Action
This compound, as a lipoglycopeptide, exerts its bactericidal effect by targeting and inhibiting the late stages of bacterial cell wall peptidoglycan synthesis.[3]
-
Binding to Peptidoglycan Precursors: this compound specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[4][5][8]
-
Inhibition of Transpeptidation: This binding physically obstructs the transpeptidase enzymes, preventing the cross-linking of peptide chains, which is a critical step for the structural integrity of the cell wall.[4][9]
-
Membrane Anchoring: A unique feature of this compound is its lipophilic side chain, which anchors the molecule to the bacterial cytoplasmic membrane. This anchoring enhances its stability and increases its affinity for the peptidoglycan target, contributing to its enhanced potency.[3][4][5]
The disruption of the cell wall synthesis leads to a loss of structural integrity, ultimately resulting in bacterial cell death.[6][9]
Experimental Protocols
The following section details the methodologies for determining the antimicrobial spectrum and bactericidal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)[12]
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of a 96-well plate.[10] Concentrations should span a range appropriate for the expected MIC.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.[13]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC assay to quantify the concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[10][14]
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.[14]
-
The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 37°C for 24 hours.
-
The number of surviving colonies is counted.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[15]
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[15][16]
Procedure:
-
A standardized bacterial suspension (e.g., 1-5 x 10⁵ CFU/mL) is prepared in CAMHB.[17]
-
This compound is added at a specified concentration (e.g., 4x MIC). A growth control without the antibiotic is also prepared.
-
The cultures are incubated at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.[17][18]
-
Serial dilutions of the aliquots are prepared and plated on agar to determine the viable colony-forming units (CFU/mL).
-
The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newest-perspectives-of-glycopeptide-antibiotics-biosynthetic-cascades-novel-derivatives-and-new-appealing-antimicrobial-applications - Ask this paper | Bohrium [bohrium.com]
- 3. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]
- 5. Dalbavancin - Wikipedia [en.wikipedia.org]
- 6. Clinical Review - Dalbavancin (Xydalba) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Newest perspectives of glycopeptide antibiotics: biosynthetic cascades, novel derivatives, and new appealing antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.7. Determination of Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 18. actascientific.com [actascientific.com]
Methodological & Application
Application Notes and Protocols for Bederocin In Vitro Assays against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and sepsis.[1][2] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a serious global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][3] Bederocin is a novel antimicrobial peptide with potential activity against S. aureus. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against S. aureus, including determination of minimum inhibitory and bactericidal concentrations, and time-kill kinetics.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound's activity against representative strains of S. aureus. This data is for illustrative purposes and actual values must be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 (MSSA) | 2 | 4 | 1 |
| S. aureus ATCC 43300 (MRSA) | 4 | 8 | 2 |
| Clinical Isolate 1 (MSSA) | 2 | 4 | 1 |
| Clinical Isolate 2 (MRSA) | 4 | 8 | 2 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)
| Time (hours) | Untreated Control (log10 CFU/mL) | This compound at 1x MIC (log10 CFU/mL) | This compound at 2x MIC (log10 CFU/mL) | This compound at 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 4.5 | 3.8 |
| 4 | 7.5 | 4.3 | 3.1 | <2.0 |
| 8 | 8.2 | 3.1 | <2.0 | <2.0 |
| 24 | 8.9 | <2.0 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[4]
Materials:
-
This compound stock solution
-
S. aureus strains (e.g., ATCC 29213, ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of S. aureus and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubation: a. Incubate the microtiter plate at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.[5] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Microtiter plate from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette and tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.[4]
Materials:
-
This compound stock solution
-
S. aureus culture in logarithmic growth phase
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile pipettes and tips
-
TSA plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Prepare an overnight culture of S. aureus in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Assay Setup: a. Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). b. Include a growth control tube without this compound. c. Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline or PBS. c. Plate the dilutions onto TSA plates.
-
Incubation and Colony Counting: a. Incubate the TSA plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
Visualizations
Caption: Workflow for in vitro assessment of this compound against S. aureus.
References
- 1. Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bederocin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bederocin (also known as REP8839 or SB-275833) is a novel antimicrobial agent that demonstrates potent activity against a range of clinically significant Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of methionyl-tRNA synthetase (MetS), makes it a promising candidate for the treatment of infections caused by multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and standardized protocols for the in vitro antimicrobial susceptibility testing (AST) of this compound, designed to assist researchers in accurately evaluating its efficacy.
Mechanism of Action
This compound exerts its bactericidal or bacteriostatic effect by selectively targeting and inhibiting the bacterial enzyme methionyl-tRNA synthetase.[1] This enzyme is crucial for the initiation of protein synthesis, as it catalyzes the charging of tRNA with methionine. By inhibiting MetS, this compound effectively halts protein production, leading to the cessation of bacterial growth and, ultimately, cell death.[2] The high specificity of this compound for the bacterial enzyme over its human counterpart contributes to its favorable safety profile.
Data Presentation: In Vitro Susceptibility of this compound
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive pathogens. The data is compiled from various studies and presented to facilitate easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Strain Description | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Various | Not Reported | 0.12 | 0.06 - 0.12 |
| Methicillin-Resistant S. aureus (MRSA) | 10 | Not Reported | 0.12 | 0.06 - 0.12 |
| Mupirocin-Resistant S. aureus | Various | Not Reported | ≤0.5 | Not Reported |
| Linezolid-Resistant S. aureus | Various | Not Reported | ≤0.5 | Not Reported |
| Vancomycin-Intermediate/Resistant S. aureus | Various | Not Reported | ≤0.5 | Not Reported |
Data sourced from clinical microbiology reviews and antibacterial activity studies.[1][3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pyogenes
| Strain Description | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pyogenes | 48 | Not Reported | 0.06 | ≤0.25 |
Data sourced from antibacterial activity studies.[3][4]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative AST.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Agar Dilution for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a defined volume of each this compound dilution to separate aliquots of molten MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing agar plate and a growth control plate (no this compound) with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or a single colony).
Protocol 3: Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to determine the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound-impregnated paper disks (concentration to be optimized)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Measuring the Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone size (Susceptible, Intermediate, or Resistant) will require the establishment of clinical breakpoints through correlation with MIC data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antimicrobial Susceptibility Testing (AST) - Guide to Services - CNPHI [cnphi.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: Disk Diffusion Implementation [eucast.org]
- 8. ovid.com [ovid.com]
Bederocin (REP8839): Application Notes and Protocols for Topical Skin Infection Treatment in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bederocin (also known as REP8839) is a novel antibacterial agent that demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and Streptococcus pyogenes. Its unique mechanism of action, targeting methionyl-tRNA synthetase (MetRS), makes it a promising candidate for the topical treatment of skin and soft tissue infections, particularly in the context of rising antibiotic resistance.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, in vitro efficacy, and detailed protocols for its application in established murine models of topical skin infection.
Mechanism of Action
This compound exerts its bacteriostatic effect by selectively inhibiting bacterial methionyl-tRNA synthetase (MetRS).[2][3] This enzyme is crucial for the initiation and elongation phases of protein synthesis, as it catalyzes the charging of transfer RNA (tRNA) with the amino acid methionine. By binding to MetRS, this compound prevents the formation of methionyl-tRNA, leading to a depletion of this essential molecule. The subsequent halt in protein synthesis ultimately inhibits bacterial growth and replication.[2]
Caption: this compound's inhibitory action on bacterial protein synthesis.
In Vitro Efficacy of this compound (REP8839)
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against these pathogens, including strains resistant to other antibiotics.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 30 | ≤0.008–0.12 | 0.015 | 0.06 |
| Methicillin-Resistant S. aureus (MRSA) | 52 | ≤0.008–0.5 | 0.015 | 0.25 |
| Mupirocin-Resistant S. aureus (Low-level) | 6 | ≤0.008–0.5 | - | - |
| Mupirocin-Resistant S. aureus (High-level) | 8 | ≤0.06 | - | - |
| Vancomycin-Intermediate S. aureus (VISA) | 8 | ≤0.008–0.06 | - | - |
| Linezolid-Resistant S. aureus | 3 | 0.12 | - | - |
Data sourced from Critchley et al., 2005.[2]
Table 2: In Vitro Activity of this compound against Streptococcus pyogenes
| Strain Type | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| S. pyogenes | 48 | ≤0.008–0.25 | 0.06 | 0.12 |
Data sourced from Critchley et al., 2005.[2]
Experimental Protocols for Murine Models of Topical Skin Infection
While specific in vivo studies of this compound in mouse models of skin infection are not extensively published, a representative protocol can be adapted from established methods such as the tape-stripping or surgical wound models.[4][5] Efficacy has been demonstrated in a porcine partial thickness wound infection model.[1]
Representative Experimental Workflow
Caption: A generalized workflow for evaluating topical treatments in a mouse skin infection model.
Detailed Methodologies
1. Animal Model and Preparation:
-
Species: BALB/c or SKH1 hairless mice are commonly used.[4][6]
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water.
-
Preparation: For haired mice, the dorsal area is shaved, followed by the application of a depilatory cream to remove remaining fur. The area is then cleansed with 70% ethanol. Animals are anesthetized prior to any procedures.
2. Superficial Skin Infection Model (Tape-Stripping Method): [4]
-
The shaved and cleansed dorsal skin is repeatedly stripped with adhesive tape until the epidermis glistens, indicating the removal of the stratum corneum.
-
A suspension of Staphylococcus aureus or Streptococcus pyogenes (typically 10⁷-10⁸ CFU in a small volume, e.g., 10 µL) is applied to the stripped area.
-
The infected area can be left open or covered with a semi-occlusive dressing.
3. Surgical Wound Infection Model: [5]
-
A full-thickness surgical incision is made on the dorsal side of the anesthetized mouse.
-
A suture can be passed through the wound, which has been previously soaked in a bacterial suspension.
-
The wound is then closed with surgical clips or sutures.
4. This compound Formulation and Topical Treatment:
-
Formulation: this compound can be formulated in a suitable vehicle for topical application, such as a cream or ointment base. A 1% or 2% (w/w) formulation is often used for preclinical studies.
-
Treatment Groups:
-
This compound formulation
-
Vehicle control (placebo)
-
Positive control (e.g., mupirocin 2% ointment)
-
Untreated control
-
-
Application: A specified amount of the topical formulation is applied to the infected area at set time points post-infection (e.g., 2, 8, and 24 hours) and continued for a defined period (e.g., 3-5 days).
5. Evaluation of Efficacy:
-
Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and serially diluted for plating on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Wound Healing: The wound area can be measured daily to assess the rate of wound closure.
-
Histopathology: Tissue samples can be collected for histological analysis to evaluate the inflammatory response, re-epithelialization, and overall tissue regeneration.
Data Presentation and Interpretation
While specific in vivo data for this compound in a mouse model is pending publication, the expected outcome would be a significant reduction in bacterial load in the this compound-treated group compared to the vehicle control. The efficacy would also be compared to the positive control group. Wound healing metrics and histological scores would provide further evidence of the therapeutic benefit.
Conclusion
This compound is a promising novel topical antibiotic with a unique mechanism of action and potent in vitro activity against key bacterial pathogens responsible for skin infections. The provided protocols for murine models of topical infection offer a framework for the in vivo evaluation of this compound's efficacy. Further studies are warranted to establish a definitive in vivo dose-response relationship and to fully characterize its therapeutic potential in a clinical setting.
References
- 1. Recent advances in the preclinical evaluation of the topical antibacterial agent REP8839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Animal Models for In Vivo Efficacy Testing of Bederocin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bederocin (also known as REP8839) is a novel topical antibacterial agent with a unique mechanism of action, targeting bacterial methionyl-tRNA synthetase (MetRS).[1][2][3] This specific mode of action provides potent activity against a range of clinically important Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus.[1][4] These application notes provide detailed protocols for establishing and utilizing murine models of superficial skin infection to evaluate the in vivo efficacy of this compound. The described models are robust, reproducible, and relevant for preclinical assessment of topical antimicrobial agents.
Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase
This compound exerts its bacteriostatic effect by specifically inhibiting the bacterial enzyme methionyl-tRNA synthetase (MetRS).[1][2][3] This enzyme is crucial for the incorporation of methionine into proteins during protein synthesis. By blocking MetRS, this compound halts bacterial protein production, leading to the cessation of growth and replication.[5] This targeted mechanism is distinct from many other classes of antibiotics, reducing the likelihood of cross-resistance.
Caption: this compound's mechanism of action targeting bacterial protein synthesis.
Animal Models for this compound Efficacy Testing
Murine models are well-established for evaluating the efficacy of topical antimicrobial agents against superficial skin infections.[6][7] The following protocols describe two common models: the tape-stripping model and the partial-thickness wound model. These models are suitable for assessing this compound's ability to reduce bacterial load in Staphylococcus aureus and Streptococcus pyogenes infections.
Murine Tape-Stripping Skin Infection Model
This model creates a superficial infection by disrupting the epidermal barrier, allowing for the topical application and evaluation of antimicrobials.[6][7]
Experimental Protocol:
-
Animal Preparation:
-
Use 6-8 week old female BALB/c or SKH1 hairless mice.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave a small area (approximately 2x2 cm) on the dorsal side of the mice (not required for hairless mice).
-
-
Skin Barrier Disruption:
-
Apply a piece of sterile adhesive tape firmly to the shaved area and quickly strip it off.
-
Repeat this process 10-15 times until the skin appears glistening and slightly red, indicating the removal of the stratum corneum.
-
-
Bacterial Inoculation:
-
Prepare a fresh culture of S. aureus (e.g., MRSA strain ATCC 33592) or S. pyogenes to a concentration of 1 x 10⁸ CFU/mL in sterile phosphate-buffered saline (PBS).
-
Apply a 10 µL aliquot of the bacterial suspension onto the tape-stripped area.
-
-
This compound Treatment:
-
At a predetermined time post-infection (e.g., 2, 4, or 24 hours), topically apply a standardized amount of this compound formulation (e.g., 2% ointment) to the infected area.
-
A control group should be treated with the vehicle/placebo.
-
Treatment can be applied once or multiple times (e.g., daily for 3 days).
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Excise the infected skin tissue using a sterile 8-mm biopsy punch.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Mannitol Salt Agar for S. aureus).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the results as CFU per gram of tissue.
-
Murine Partial-Thickness Wound Infection Model
This model simulates an infected wound and is particularly useful for evaluating the efficacy of antimicrobials in the presence of wound exudate and tissue debris.[8][9]
Experimental Protocol:
-
Animal Preparation:
-
Follow the same initial steps for animal preparation and anesthesia as in the tape-stripping model.
-
-
Wound Creation:
-
Create a partial-thickness wound on the dorsum of the mouse using a sterile rotary tool with a fine-grit sanding attachment or a dermatome. The wound should be approximately 1x1 cm and appear red and glistening.
-
-
Bacterial Inoculation:
-
Inoculate the wound with a 10 µL suspension of S. aureus or S. pyogenes at a concentration of 1 x 10⁸ CFU/mL.
-
-
This compound Treatment:
-
Apply this compound formulation and vehicle control as described in the tape-stripping model. The timing of the initial treatment can be varied to assess efficacy against both nascent and established infections.
-
-
Efficacy Evaluation:
-
Follow the same procedure for tissue collection, homogenization, and bacterial quantification as in the tape-stripping model.
-
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Data Presentation
Quantitative data from these studies should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Efficacy of this compound in a Murine Tape-Stripping Model of S. aureus Infection
| Treatment Group | N | Mean Bacterial Load (log10 CFU/g tissue ± SD) | Log Reduction vs. Vehicle | p-value |
| Vehicle Control | 10 | 7.5 ± 0.4 | - | - |
| This compound (2%) | 10 | 4.2 ± 0.6 | 3.3 | <0.001 |
| Mupirocin (2%) | 10 | 4.5 ± 0.5 | 3.0 | <0.001 |
Table 2: Efficacy of this compound in a Murine Partial-Thickness Wound Model of MRSA Infection
| Treatment Group | N | Mean Bacterial Load (log10 CFU/g tissue ± SD) | Log Reduction vs. Vehicle | p-value |
| Vehicle Control | 12 | 8.1 ± 0.5 | - | - |
| This compound (2%) | 12 | 5.0 ± 0.7 | 3.1 | <0.001 |
| Mupirocin (2%) | 12 | 6.8 ± 0.6 | 1.3 | <0.05 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Conclusion
The described murine models provide a robust framework for the in vivo evaluation of this compound's efficacy. Consistent and reproducible data generated from these protocols are essential for the preclinical development of this novel topical antibiotic. The unique mechanism of action of this compound, coupled with its potent activity against resistant bacterial strains, positions it as a promising candidate for the treatment of superficial skin infections. Further studies may also explore its efficacy in more complex wound models, such as those involving biofilms, to fully characterize its therapeutic potential.[8][9] A porcine partial thickness wound infection model has also been shown to be effective for evaluating efficacy against mupirocin-resistant S. aureus.[1]
References
- 1. Recent advances in the preclinical evaluation of the topical antibacterial agent REP8839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Bacteriocin Administration in Preclinical Trials
Disclaimer: The following application notes and protocols are based on preclinical data for the well-characterized antibiotic Mupirocin, which serves as a representative example for bacteriocin-like compounds. Direct preclinical data for a substance specifically named "Bederocin" is not publicly available. These protocols and data are intended to provide a general framework for researchers, scientists, and drug development professionals working with novel bacteriocins.
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that have garnered significant interest as potential alternatives to conventional antibiotics.[1] Their targeted activity and novel mechanisms of action make them promising candidates for combating antimicrobial resistance. Preclinical evaluation in animal models is a critical step in the development of bacteriocin-based therapeutics to assess their efficacy, pharmacokinetics (PK), and safety.[2][3][4] This document provides an overview of common administration routes and associated protocols relevant to the preclinical assessment of bacteriocins, using Mupirocin as a case study.
Quantitative Data Summary
Pharmacokinetic parameters are crucial for determining the optimal dosing regimen for a new therapeutic agent. The tables below summarize key pharmacokinetic data for Mupirocin from preclinical and clinical studies. This data can serve as a benchmark when evaluating novel bacteriocins.
Table 1: Pharmacokinetic Parameters of Mupirocin Following Intravenous Administration
| Parameter | Value | Species | Reference |
| Elimination Half-Life (Mupirocin) | 20 - 40 minutes | Human | [5] |
| Elimination Half-Life (Monic Acid*) | 30 - 80 minutes | Human | [5] |
| Systemic Absorption (Topical) | Not measurable (<1.1 ng/mL) | Human | [5] |
*Monic acid is the principal, inactive metabolite of Mupirocin.[5]
Table 2: Preclinical Safety Data for a Mupirocin Nano-formulation
| Parameter | Value | Species | Reference |
| Acute Toxicity (LD50) | > 250 mg/kg | Rat | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducible preclinical studies. The following sections outline protocols for intravenous, subcutaneous, and topical administration of a bacteriocin, as well as a general protocol for an in vivo efficacy study.
Intravenous (IV) Administration Protocol
Intravenous administration allows for direct entry of the test compound into the systemic circulation, providing 100% bioavailability.
Objective: To assess the systemic pharmacokinetics and efficacy of a bacteriocin.
Materials:
-
Test bacteriocin (e.g., Mupirocin) sterile solution
-
Vehicle (e.g., sterile saline, PBS)
-
Animal model (e.g., male rabbits, rats)[6]
-
Syringes and needles (appropriate gauge for the animal model)
-
Restrainers
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the correct dose volume.
-
Drug Formulation: Prepare a sterile solution of the bacteriocin in the appropriate vehicle at the desired concentration.
-
Administration:
-
Restrain the animal.
-
For rabbits, the marginal ear vein is commonly used. For rats, the tail vein is a common site.
-
Swab the injection site with an appropriate antiseptic.
-
Insert the needle into the vein and slowly administer the calculated dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Process the blood samples to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis: Quantify the concentration of the bacteriocin in the plasma/serum samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, t1/2, AUC) from the concentration-time data.
Subcutaneous (SC) Administration Protocol
Subcutaneous administration involves injecting the compound into the tissue layer between the skin and the muscle.
Objective: To evaluate the systemic absorption and efficacy of a bacteriocin following subcutaneous delivery.
Materials:
-
Same as for IV administration.
Procedure:
-
Animal Preparation: As described for IV administration.
-
Drug Formulation: Prepare a sterile solution or suspension of the bacteriocin.
-
Administration:
-
Gently lift a fold of skin, typically in the dorsal region (scruff of the neck).
-
Insert the needle into the base of the skin fold, parallel to the body.
-
Inject the calculated volume of the drug formulation.
-
-
Blood Sampling and Analysis: Follow the same procedure as for IV administration to determine the pharmacokinetic profile.
Topical Administration Protocol for Skin Infection Model
Topical administration is relevant for bacteriocins intended to treat skin and soft tissue infections.[7]
Objective: To assess the local efficacy of a topically applied bacteriocin in an animal model of skin infection.
Materials:
-
Test bacteriocin formulated as an ointment or cream (e.g., 2% Mupirocin ointment)[5]
-
Animal model (e.g., mice, hamsters)[7]
-
Pathogenic bacteria (e.g., Staphylococcus aureus)
-
Anesthetic
-
Clippers and depilatory cream
-
Sterile swabs
-
Occlusive dressing
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Shave a small area of fur on the dorsum and apply a depilatory cream to remove remaining hair.
-
-
Infection Induction:
-
Create a superficial abrasion on the prepared skin area.
-
Inoculate the abraded area with a suspension of the pathogenic bacteria.
-
-
Treatment Application:
-
After a set period to allow the infection to establish (e.g., 24 hours), apply a measured amount of the bacteriocin ointment to the infected area.
-
Cover the treated area with an occlusive dressing to prevent removal by the animal.
-
-
Efficacy Assessment:
-
Administer the treatment daily for a specified duration (e.g., 5 days).
-
Monitor the lesion size and clinical score daily.
-
At the end of the study, euthanize the animals and collect the infected skin tissue for bacterial load determination (e.g., colony-forming unit counts).
-
-
Data Analysis: Compare the bacterial load and lesion scores between the treated and control (vehicle-treated) groups.
Visualizations
The following diagrams illustrate key concepts in preclinical drug development and potential mechanisms of action.
Caption: Preclinical workflow for bacteriocin development.
Caption: Potential mechanisms of action for bacteriocins.
References
- 1. Evaluating the Translational Potential of Bacteriocins as an Alternative Treatment for Staphylococcus aureus Infections in Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacteriocins: An Overview of Antimicrobial, Toxicity, and Biosafety Assessment by in vivo Models [frontiersin.org]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theswissbay.ch [theswissbay.ch]
- 6. Development, characterization and pharmacokinetics of mupirocin-loaded nanostructured lipid carriers (NLCs) for intravascular administration [pubmed.ncbi.nlm.nih.gov]
- 7. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing off-target effects of Bederocin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bederocin in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell toxicity at expected therapeutic concentrations. | Off-target effects on essential cellular processes beyond methionyl-tRNA synthetase (MetS) inhibition. | Perform a dose-response curve to determine the EC50 for cytotoxicity. Use the lowest effective concentration for your assays. Consider using a rescue experiment by supplementing the media with methionine. |
| Inconsistent results between experimental replicates. | Cellular stress response activation due to potent inhibition of protein synthesis. | Pre-incubate cells with this compound for a shorter duration. Measure cell viability in parallel with your primary assay readout. |
| Unexpected changes in cellular signaling pathways. | This compound may have off-target interactions with other cellular proteins, such as kinases. | Profile this compound against a panel of common off-target proteins (e.g., kinase panel). Use a structurally unrelated MetS inhibitor as a control to confirm that the observed phenotype is due to MetS inhibition. |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability of this compound or active efflux from the cells. | Perform a cell permeability assay. Use a positive control compound with known cell permeability. Consider using a cell line with reduced efflux pump activity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound, also known as REP8839, is an antibiotic that functions by inhibiting the bacterial methionyl-tRNA synthetase (MetS).[1] This enzyme is crucial for the incorporation of methionine into proteins during protein synthesis. By inhibiting MetS, this compound effectively halts protein production, leading to bacterial growth inhibition.[1]
2. What are the potential off-target effects of this compound in mammalian cell-based assays?
While this compound is designed to be specific for bacterial MetS, high concentrations may lead to off-target effects in mammalian cells. Potential off-target effects could include:
-
Inhibition of mitochondrial MetS: Mammalian mitochondria have their own protein synthesis machinery, and the mitochondrial MetS could be a potential off-target.
-
Inhibition of other aminoacyl-tRNA synthetases: At high concentrations, this compound might interact with other tRNA synthetases, leading to a broader inhibition of protein synthesis.
-
Induction of cellular stress responses: Inhibition of protein synthesis can trigger stress pathways such as the integrated stress response (ISR).
-
Interactions with unrelated proteins: Like many small molecules, this compound could have unintended interactions with other proteins, such as kinases, leading to unexpected phenotypic changes.[2][3]
3. How can I minimize the off-target effects of this compound?
Several strategies can be employed to reduce off-target effects:
-
Dose-response experiments: Determine the minimal effective concentration of this compound for your desired on-target effect and use the lowest possible concentration in your experiments.[4]
-
Use of proper controls: Include a negative control (vehicle) and a positive control (a known inhibitor with a similar mechanism if available). A structurally unrelated inhibitor of the same target can also help confirm that the observed effect is on-target.
-
Orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream effect of MetS inhibition.
-
Target engagement assays: Directly measure the binding of this compound to its intended target within the cell to correlate with the observed phenotype.
4. What are some key considerations for designing a cell-based assay with this compound?
When designing your experiment, consider the following:
-
Cell type selection: The choice of cell line can influence the outcome due to differences in metabolism, permeability, and expression of potential off-target proteins.
-
Assay duration: Prolonged exposure to a protein synthesis inhibitor can lead to secondary effects. Optimize the incubation time to capture the primary effect of this compound.
-
Readout selection: Choose a readout that is a direct and robust measure of the on-target effect.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (EC50) of this compound
Objective: To determine the concentration of this compound that reduces cell viability by 50%.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 100 µM to 0.01 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Methionine Rescue Experiment
Objective: To confirm that the observed cellular phenotype is due to the inhibition of methionyl-tRNA synthetase.
Methodology:
-
Cell Plating: Seed cells in a multi-well plate.
-
Treatment Groups:
-
Vehicle control
-
This compound at a concentration that produces the desired effect (e.g., 2x EC50).
-
This compound + excess methionine (e.g., 1 mM).
-
Excess methionine alone.
-
-
Incubation: Incubate the cells for the desired duration.
-
Phenotypic Assay: Perform your primary assay to measure the phenotype of interest.
-
Data Analysis: Compare the results between the treatment groups. A rescue of the phenotype in the "this compound + methionine" group suggests the effect is on-target.
Visualizations
Caption: A logical workflow for troubleshooting off-target effects of this compound.
Caption: The mechanism of action of this compound and potential off-target pathways.
References
Common pitfalls in Bederocin MIC testing experiments
Welcome to the Bederocin technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing Minimum Inhibitory Concentration (MIC) testing with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
This compound is a novel antimicrobial agent that functions as a methionyl-tRNA synthetase (MetS) inhibitor. It has demonstrated potent activity against a range of clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes.[1] Accurate MIC testing is crucial for determining its efficacy and for the development of appropriate clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its antibacterial effect by specifically inhibiting methionyl-tRNA synthetase (MetS), an essential enzyme in bacterial protein synthesis.[1] This targeted action prevents the incorporation of methionine into newly synthesized proteins, leading to the cessation of bacterial growth.
Q2: Against which types of bacteria is this compound most effective?
A2: this compound shows strong antibacterial activity against many Gram-positive bacteria. This includes clinically significant pathogens like Staphylococcus aureus (including MRSA strains) and Streptococcus pyogenes.[1] It has limited activity against Gram-negative bacteria.
Q3: What are the recommended quality control (QC) strains for this compound MIC testing?
A3: For antimicrobial susceptibility testing, it is essential to use standardized QC strains to ensure the accuracy and reproducibility of results.[2] For this compound, which targets Gram-positive bacteria, the following QC strains are recommended:
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5 |
| Enterococcus faecalis ATCC® 29212™ | 0.03 - 0.12 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.004 - 0.015 |
| (Note: These ranges are illustrative and should be established in your laboratory according to standard guidelines.)[3][4] |
Q4: Can I use the disk diffusion method for determining susceptibility to this compound?
A4: While disk diffusion is a common method for susceptibility testing, its reliability can be poor for some antibiotic-organism combinations.[5] For novel compounds like this compound, broth microdilution is the recommended method for determining the MIC, as it provides a more precise quantitative measure of susceptibility.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound MIC testing experiments.
Issue 1: High variability in MIC results between experiments.
-
Possible Cause: Inconsistent inoculum preparation. The density of the bacterial suspension is a critical factor that can significantly impact MIC values.[6][7]
-
Solution: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.[8] Use a spectrophotometer to verify the turbidity of the suspension.
-
Possible Cause: Improper storage or handling of this compound stock solutions. The stability of the antibiotic can affect its potency.[9]
-
Solution: Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C for a limited time, as determined by stability studies. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Contamination of the bacterial culture.[8]
-
Solution: Always use well-isolated colonies from a fresh culture plate to prepare the inoculum. Perform a purity check by subculturing the inoculum onto an agar plate to ensure it is not a mixed culture.
Issue 2: No bacterial growth in the positive control well.
-
Possible Cause: Inactive bacterial culture or incorrect growth medium.
-
Solution: Ensure that the bacterial strain is viable by streaking it onto an appropriate growth medium and incubating under optimal conditions. Verify that the correct type of broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) is being used for the MIC assay.[10]
-
Possible Cause: Errors in the preparation of the inoculum or its addition to the microtiter plate.
-
Solution: Double-check all dilution steps and ensure that the correct volume of the bacterial suspension is added to each well.
Issue 3: "Skipped wells" or trailing endpoints.
-
Possible Cause: This phenomenon, where growth is observed at higher concentrations of the antibiotic but not at lower concentrations, can be characteristic of some drug-bug combinations.[11]
-
Solution: When reading the MIC, look for the lowest concentration that shows complete inhibition of visible growth. If trailing is observed, the MIC should be recorded as the lowest concentration that inhibits approximately 80% of the growth compared to the positive control. Repeat the assay, paying close attention to the inoculum density.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest concentration to be tested in the assay.[10]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
3. Preparation of the MIC Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB.
-
The final volume in each well should be 50 µL before the addition of the inoculum.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[6]
-
The results can be read visually or with a plate reader.
Visualizations
Caption: Workflow for this compound MIC testing.
Caption: Logic diagram for troubleshooting MIC variability.
References
- 1. This compound | C20H21BrFN3OS | CID 9868368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proposed interpretive criteria and quality control parameters for testing in vitro susceptibility of Neisseria gonorrhoeae to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Adjusting Bederocin dosage for resistant bacterial strains
This guide provides troubleshooting assistance and frequently asked questions for researchers utilizing Bederocin, particularly when encountering and addressing issues of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our long-term cultures. Does this indicate resistance?
A1: Reduced efficacy is a primary indicator of potential resistance. However, it is crucial to first rule out other factors such as improper drug storage, errors in concentration calculation, or issues with the culture medium. We recommend performing a Minimum Inhibitory Concentration (MIC) test on the suspected resistant strain and comparing it to the MIC of a susceptible, wild-type (WT) control strain. A significant increase (typically ≥4-fold) in the MIC value is a strong confirmation of resistance.
Q2: What are the known mechanisms of resistance to this compound?
A2: this compound is a synthetic ribosome-targeting antibiotic. The primary mechanisms of resistance that have been characterized are:
-
Target Site Modification: Mutations in the ribosomal proteins or rRNA that prevent this compound from binding effectively.
-
Efflux Pump Overexpression: Increased expression of bacterial pumps that actively remove this compound from the cell before it can reach its target.
The diagram below illustrates the basic mechanism of action and a common resistance pathway.
Caption: Mechanism of this compound action and target site modification resistance.
Q3: Can this compound be used in combination with other antibiotics to overcome resistance?
A3: Yes, combination therapy is a viable strategy. Synergistic effects have been observed when this compound is combined with cell wall synthesis inhibitors (e.g., beta-lactams) or DNA gyrase inhibitors. A checkerboard assay is the recommended method to determine if a combination is synergistic, additive, or antagonistic for your specific bacterial strain.
Troubleshooting Guide: Adjusting Dosage for Resistant Strains
If you have confirmed this compound resistance in your bacterial strain, follow this workflow to determine an adjusted dosage strategy.
Caption: Workflow for troubleshooting and adjusting this compound dosage.
Quantitative Data Summary
The following tables provide example data for typical experimental outcomes when dealing with susceptible and resistant strains.
Table 1: Example Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | Type | This compound MIC (µg/mL) | Fold Change vs. WT |
| ATCC 25922 (E. coli) | Wild-Type | 2 | - |
| BDR-01 (Lab Isolate) | Resistant | 32 | 16x |
| BDR-02 (Lab Isolate) | Resistant | 64 | 32x |
Table 2: Example Synergy Data (Checkerboard Assay) for Resistant Strain BDR-01
| Antibiotic Combination | This compound MIC Alone (µg/mL) | This compound MIC in Combo (µg/mL) | Auximor-7 MIC Alone (µg/mL) | Auximor-7 MIC in Combo (µg/mL) | FICI* | Interpretation |
| This compound + Auximor-7 | 32 | 8 | 16 | 4 | 0.5 | Synergy |
| This compound + Tetracycline | 32 | 16 | 8 | 8 | 1.5 | Additive |
*Fractional Inhibitory Concentration Index (FICI). FICI ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes should be 50 µL per well.
-
Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate. This brings the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of this compound. Along the y-axis, prepare 2-fold serial dilutions of the second antibiotic (e.g., Auximor-7). This creates a matrix of antibiotic combinations.
-
Inoculation: Inoculate the plate with the resistant bacterial strain at a final concentration of 5 x 10^5 CFU/mL, as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Identify the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC (A) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC (B) = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate FICI: The FICI is the sum of the individual FIC values: FICI = FIC (A) + FIC (B).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Managing high protein binding of Bederocin in serum-based assays
Welcome to the Bederocin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in managing the challenges associated with the high protein binding of this compound in serum-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as REP8839) is a small molecule antibacterial agent that exhibits potent activity against Gram-positive bacteria, including clinically important strains like Staphylococcus aureus (including MRSA) and Streptococcus pyogenes.[1] Its mechanism of action involves the specific inhibition of methionyl-tRNA synthetase (MetS), a crucial enzyme for bacterial protein synthesis.[1] By targeting MetS, this compound effectively halts the production of essential proteins, leading to bacterial growth inhibition.[1]
Q2: We are observing lower than expected potency of this compound in our serum-based assays compared to serum-free conditions. Why is this happening?
This is a common observation for drugs with high plasma protein binding.[2][3] In the bloodstream and in serum-containing assay media, this compound can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[4][5] It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to exert its antibacterial effect.[4][6] High protein binding reduces the concentration of free this compound available to interact with its bacterial target, leading to an apparent decrease in potency (e.g., a higher Minimum Inhibitory Concentration or MIC) in serum-based assays.[6]
Q3: How can we accurately determine the unbound fraction of this compound in our experiments?
Several methods can be used to determine the unbound fraction of a drug. Equilibrium dialysis is often considered the gold standard.[7] Other common techniques include ultrafiltration and ultracentrifugation.[8] These methods separate the free drug from the protein-bound drug, allowing for the quantification of the unbound concentration. It is crucial to measure the free drug concentration under the specific conditions of your assay (e.g., serum concentration, temperature) to accurately interpret your results.[6]
Q4: Can the source of serum (e.g., human, bovine, fetal bovine) affect our results?
Yes, the source of serum can significantly impact protein binding and, consequently, the apparent activity of this compound.[6] The composition and concentration of plasma proteins, particularly albumin, can vary between species and even between different batches of serum. For instance, the protein binding of a drug can differ significantly between human plasma and bovine serum albumin (BSA).[6] For the most clinically relevant data, it is recommended to use human serum or plasma. If using animal serum, it is important to be aware of potential species differences in protein binding.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in serum-based assays.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in MIC or IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability of serum. | - Standardize the serum concentration across all assays.[9]- If possible, use a single, large batch of serum for a series of experiments to minimize variability.- Qualify new lots of serum by testing a standard compound to ensure consistency. |
| This compound appears inactive or significantly less potent in the presence of serum. | High protein binding leading to very low free drug concentration. | - Increase the concentration of this compound to saturate the protein binding sites and achieve an effective unbound concentration.- Reduce the percentage of serum in the assay medium. However, be mindful that this may reduce the physiological relevance of the assay.[9]- Consider using purified human serum albumin (HSA) at a physiological concentration instead of whole serum to have a more defined system.[5] |
| Precipitation of this compound is observed when added to serum-containing media. | Poor solubility of the compound in the assay medium, potentially exacerbated by interactions with serum components. | - Prepare a higher concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and use a smaller volume to dose the assay.- Evaluate the solubility of this compound in the assay buffer with and without serum before conducting the full experiment. |
| Difficulty in quantifying the unbound concentration of this compound. | Non-specific binding of the drug to the dialysis membrane or filtration device. | - Select devices with low non-specific binding characteristics.- Pre-condition the device by incubating it with a solution of the drug to saturate non-specific binding sites before adding the sample.- Include control experiments to quantify the extent of non-specific binding. |
Experimental Protocols
Protocol 1: Determination of this compound MIC in the Presence of Human Serum
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus in a broth microdilution assay containing a physiological concentration of human serum.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pooled human serum (heat-inactivated)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum of S. aureus to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Prepare a working solution of human serum by diluting it in CAMHB to the desired final concentration (e.g., 50%).
-
Prepare serial two-fold dilutions of this compound in CAMHB containing the desired concentration of human serum in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in serum-containing media without this compound) and a negative control (serum-containing media without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Protocol 2: Equilibrium Dialysis for Measuring this compound Protein Binding
Objective: To quantify the fraction of this compound bound to plasma proteins using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
This compound stock solution
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare the dialysis membranes according to the manufacturer's instructions.
-
Assemble the dialysis cells.
-
In one chamber (the plasma chamber), add human plasma spiked with a known concentration of this compound.
-
In the other chamber (the buffer chamber), add an equal volume of PBS.
-
Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be optimized).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both chambers using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound activity.
Caption: Troubleshooting logic for low potency.
References
- 1. This compound | C20H21BrFN3OS | CID 9868368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High protein binding: Significance and symbolism [wisdomlib.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin serum protein binding determination by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Bederocin and Mupirocin: A Comparative Analysis for the Treatment of MRSA Infections
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the evaluation of novel and existing topical agents is paramount. This guide provides a detailed, data-driven comparison of Bederocin (also known as REP8839) and Mupirocin, two topical antibiotics with distinct mechanisms of action, for their efficacy against MRSA infections. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a novel methionyl-tRNA synthetase (MetRS) inhibitor, demonstrates potent in vitro activity against a broad range of MRSA isolates, including strains resistant to Mupirocin and other antibiotics. Mupirocin, an established isoleucyl-tRNA synthetase inhibitor, remains a widely used topical agent for MRSA decolonization and treatment of skin infections, though its efficacy is threatened by rising resistance rates. This guide synthesizes available experimental data to compare their performance, mechanisms of action, and resistance profiles.
Mechanism of Action
This compound and Mupirocin target different enzymes essential for bacterial protein synthesis, which is a key factor in their differing resistance profiles.
This compound specifically inhibits methionyl-tRNA synthetase (MetRS), preventing the incorporation of methionine into bacterial proteins. This novel mechanism of action means there is no cross-resistance with other classes of antibiotics, including Mupirocin.
Mupirocin acts by inhibiting isoleucyl-tRNA synthetase, thereby blocking the incorporation of isoleucine into bacterial proteins.[1] Resistance to Mupirocin can arise through point mutations in the native isoleucyl-tRNA synthetase gene (low-level resistance) or through the acquisition of a plasmid-encoded, alternative isoleucyl-tRNA synthetase gene, mupA (high-level resistance).
In Vitro Activity Against MRSA
This compound has demonstrated superior potency against a wide range of MRSA isolates compared to Mupirocin, particularly against strains with acquired resistance.
| Organism/Strain | Drug | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | This compound (REP8839) | ≤0.008 - 0.5 | 0.25 | [1] |
| Mupirocin | Not specified | >8 | [1] | |
| Mupirocin-Susceptible MRSA | This compound (REP8839) | Not specified | 0.06 | [1] |
| Mupirocin | Not specified | 0.12 | [1] | |
| Low-Level Mupirocin-Resistant MRSA | This compound (REP8839) | ≤0.008 - 0.5 | Not specified | [1] |
| Mupirocin | 8 - 256 | Not specified | [1] | |
| High-Level Mupirocin-Resistant MRSA | This compound (REP8839) | ≤0.06 | Not specified | [1] |
| Mupirocin | >512 | Not specified | [1] | |
| Vancomycin-Intermediate S. aureus (VISA) | This compound (REP8839) | ≤0.008 - 0.06 | Not specified | [1] |
| Mupirocin | MICs of ≥8 for some isolates | Not specified | [1] | |
| Linezolid-Resistant S. aureus | This compound (REP8839) | 0.12 | Not specified | [1] |
| Mupirocin | 0.06 | Not specified | [1] | |
| Community-Acquired MRSA (CA-MRSA) | This compound (REP8839) | ≤0.008 - 0.03 | Not specified | [1] |
| Mupirocin | 0.12 - 0.25 | Not specified | [1] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Mupirocin against various S. aureus strains.
Bactericidal Activity
Both this compound and Mupirocin are generally considered to exhibit bacteriostatic activity at lower concentrations and can be bactericidal at higher concentrations. Time-kill assays are crucial for determining the pharmacodynamics of these agents.
| Drug | Activity against S. aureus | Reference |
| This compound (REP8839) | Exhibited bacteriostatic activity. | [2] |
| Mupirocin | Exhibited bacteriostatic activity. | [2] |
Table 2: Bactericidal Activity Profile.
Development of Resistance
A critical consideration in the clinical use of any antibiotic is the potential for resistance development.
This compound (REP8839): Resistance to this compound emerges through point mutations in the metS gene. The mutation prevention concentration (MPC) for this compound against S. aureus has been reported to be 32 µg/mL.
Mupirocin: As previously mentioned, Mupirocin resistance is well-documented and can be either low-level (mutations in the native ileS gene) or high-level (acquisition of the mupA gene). The prevalence of Mupirocin resistance in MRSA isolates is a growing concern and has been reported to be as high as 22.5% in some studies.[3]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Mupirocin.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI Guidelines)
-
Inoculum Preparation: S. aureus isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Antibiotic Dilution: The test antibiotic (this compound or Mupirocin) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[5]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2]
Time-Kill Assay
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Exposure to Antibiotic: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.
-
Sampling: Aliquots are removed from each test and control tube at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[7]
Conclusion
This compound presents a promising alternative to Mupirocin for the topical treatment of MRSA infections, primarily due to its novel mechanism of action and its potent activity against Mupirocin-resistant strains.[1] The distinct enzymatic targets of this compound (MetRS) and Mupirocin (IleRS) mean that cross-resistance is not a concern. While both agents are primarily bacteriostatic, their effectiveness in reducing bacterial load is clinically significant. The rising prevalence of Mupirocin resistance underscores the need for continued surveillance and the development of new therapeutic options like this compound. Further clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound in a clinical setting.
References
- 1. Antibacterial Activity of REP8839, a New Antibiotic for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mupirocin susceptibility of staphylococci 2022: Is it time for a change in MRSA decolonization protocols? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
A Comparative Analysis of Bederocin and Other tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bederocin (also known as REP8839), a potent methionyl-tRNA synthetase (MetRS) inhibitor, with other notable tRNA synthetase inhibitors. The analysis focuses on their mechanism of action, inhibitory potency, and antimicrobial activity, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.
Introduction to tRNA Synthetase Inhibitors
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the precise charging of amino acids onto their cognate tRNAs, a critical step in protein biosynthesis.[1] The inhibition of these enzymes leads to a depletion of charged tRNAs, thereby halting protein synthesis and arresting cell growth.[2] This mechanism makes aaRSs attractive targets for the development of novel antimicrobial agents. This guide will compare this compound with other well-characterized aaRS inhibitors: Mupirocin, AN2690 (Tavaborole), and Halofuginone, which target isoleucyl-, leucyl-, and prolyl-tRNA synthetases, respectively.
Comparative Data of tRNA Synthetase Inhibitors
The following table summarizes the key quantitative data for this compound and other selected tRNA synthetase inhibitors, focusing on their activity against Staphylococcus aureus, a clinically significant pathogen.
| Inhibitor | Target Synthetase | Target Organism | Inhibition Constant (Ki) | IC50 | MIC90 (μg/mL) |
| This compound (REP8839) | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | 10 pM | <1.9 nM | 0.12 - 0.25 |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | - | 0.7 - 3.0 ng/mL (susceptible strains) | 0.12 (susceptible strains) |
| AN2690 (Tavaborole) | Leucyl-tRNA Synthetase (LeuRS) | Staphylococcus aureus | Not readily available | 54 nM (E. coli LeuRS) | Not readily available for S. aureus |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Plasmodium falciparum | - | ~7-fold increase in IC50 with proline supplementation | Not readily available for S. aureus |
Note: Data for AN2690 against S. aureus LeuRS and Halofuginone against S. aureus ProRS are not as readily available in the literature. The provided data for AN2690 is against E. coli LeuRS, and for Halofuginone, the effect on P. falciparum is described. MIC90 values can vary depending on the specific strains tested.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all these inhibitors is the disruption of protein synthesis. By binding to their respective tRNA synthetases, they prevent the attachment of the corresponding amino acid to its tRNA. This leads to an accumulation of uncharged tRNAs within the bacterial cell.
The accumulation of uncharged tRNAs is a key stress signal in bacteria that triggers a global transcriptional and translational reprogramming known as the stringent response . This response is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). The stringent response leads to the downregulation of genes involved in growth and proliferation (e.g., rRNA, tRNA, and ribosomal proteins) and the upregulation of genes involved in amino acid biosynthesis and stress survival.
Below is a diagram illustrating the general signaling pathway initiated by tRNA synthetase inhibitors.
Caption: this compound inhibits MetRS, leading to the accumulation of uncharged tRNA, which triggers the stringent response.
Experimental Protocols
This section details the methodologies for key experiments used to characterize tRNA synthetase inhibitors.
tRNA Synthetase Inhibition Assay (Aminoacylation Assay)
This assay measures the ability of an inhibitor to prevent the charging of a radiolabeled amino acid onto its cognate tRNA.
Materials:
-
Purified tRNA synthetase (e.g., MetRS for this compound).
-
Cognate tRNA.
-
Radiolabeled amino acid (e.g., [³H]-Methionine).
-
ATP.
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).
-
Inhibitor compound (e.g., this compound).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the purified tRNA synthetase and cognate tRNA.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified tRNA synthetase.
-
Cognate amino acid.
-
ATP.
-
Radiolabeled pyrophosphate ([³²P]PPi).
-
Reaction buffer.
-
Inhibitor compound.
-
Activated charcoal.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and [³²P]PPi.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding the purified tRNA synthetase.
-
Incubate the reaction at a specific temperature for a defined period.
-
Stop the reaction by adding a solution of activated charcoal, which binds to the newly formed [³²P]ATP.
-
Filter the mixture to separate the charcoal-bound [³²P]ATP from the unincorporated [³²P]PPi.
-
Wash the charcoal extensively.
-
Measure the radioactivity of the charcoal using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Growth medium (e.g., Mueller-Hinton broth).
-
Inhibitor compound.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Prepare serial dilutions of the inhibitor compound in the growth medium in a 96-well plate.
-
Inoculate each well (except for a negative control well) with the bacterial suspension.
-
Include a positive control well with bacteria but no inhibitor.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration of the inhibitor that shows no visible growth.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the characterization of a novel tRNA synthetase inhibitor.
Caption: A typical workflow for characterizing novel tRNA synthetase inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of bacterial methionyl-tRNA synthetase, demonstrating significant promise as a novel antibacterial agent. Its mechanism of action, involving the induction of the stringent response, is shared with other tRNA synthetase inhibitors. However, its picomolar inhibition constant against S. aureus MetRS sets it apart as a particularly effective compound. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of antimicrobial drug discovery and development, facilitating further investigation and the design of new therapeutic strategies targeting bacterial protein synthesis.
References
Comparative Efficacy of Bacteriocins and Vancomycin Against Staphylococcus aureus Biofilms: A Guide for Researchers
A note on terminology: The initial request specified a comparison involving "Bederocin." Extensive searches of scientific literature and drug databases did not yield information on a compound with this name. It is hypothesized that this may be a novel or internal designation, or a misspelling of "bacteriocin." This guide will therefore provide a comparison between Vancomycin and a representative bacteriocin, based on published research, to address the core scientific query.
This guide provides a detailed comparison of the efficacy of a purified bacteriocin and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. The data and protocols presented are synthesized from published research to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Against MRSA Biofilms
A comparative study on the anti-biofilm activity of a purified bacteriocin and Vancomycin yielded the following key efficacy data. The experiments were conducted on biofilms formed by MRSA isolated from medical implants.
| Parameter | Pure Bacteriocin | Vancomycin |
| Minimum Inhibitory Concentration (MIC) | 32.5 - 62.5 µg/ml | 200 - 400 µg/ml |
| Average Inhibition Zone Diameter | 8 - 15 mm | Not specified in the comparative study |
| Biofilm Reduction Percentage | Up to 99.5% | 40 - 52% |
Mechanisms of Action
The fundamental difference in the efficacy of bacteriocins and Vancomycin against Staph infections, particularly in a biofilm context, can be attributed to their distinct mechanisms of action.
Bacteriocin: Multi-modal Disruption
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria. Their mechanism of action against Staphylococcus aureus is often multifaceted and can include:
-
Pore Formation: Many bacteriocins disrupt the bacterial cell membrane by forming pores. This leads to the leakage of essential ions and metabolites, ultimately causing cell death.[1][2]
-
Inhibition of Cell Wall Synthesis: Some bacteriocins, like nisin, can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. They can bind to Lipid II, a precursor molecule, preventing its incorporation into the growing cell wall.[3][4][5]
-
Enzymatic Activity: Certain bacteriocins possess enzymatic activity that can degrade the cell wall or other essential cellular components.[2]
This multi-pronged attack contributes to their high efficacy, even against antibiotic-resistant strains and bacteria within the protective matrix of a biofilm.
Vancomycin: Inhibition of Peptidoglycan Synthesis
Vancomycin is a glycopeptide antibiotic that has been a mainstay for treating serious Gram-positive infections, including MRSA.[6][7] Its mechanism of action is highly specific:
-
Binding to D-Ala-D-Ala: Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[8][9][10]
-
Blocking Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylation and transpeptidation enzymes that are essential for cross-linking the peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis.[8][9]
While effective against planktonic (free-floating) bacteria, Vancomycin's large molecular size and specific target can limit its penetration and effectiveness against the dense, multilayered structure of a biofilm.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which Bacteriocins and Vancomycin exert their antimicrobial effects on Staphylococcus aureus.
Figure 1: Bacteriocin's multi-modal mechanism of action.
Figure 2: Vancomycin's inhibition of cell wall synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
A pure culture of MRSA is grown overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
2. Preparation of Antimicrobial Dilutions:
-
Stock solutions of the pure bacteriocin and Vancomycin are prepared.
-
A series of twofold serial dilutions are made in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Biofilm Reduction Assay
This assay quantifies the ability of an antimicrobial agent to reduce a pre-formed biofilm.
1. Biofilm Formation:
-
A standardized MRSA suspension is added to the wells of a 96-well flat-bottom microtiter plate.
-
The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
2. Treatment with Antimicrobial Agents:
-
After incubation, the planktonic (free-floating) bacteria are gently removed.
-
The wells are washed with a sterile phosphate-buffered saline (PBS) solution.
-
The antimicrobial agents (bacteriocin and Vancomycin) at various concentrations are added to the wells containing the established biofilms.
-
The plate is incubated for a further 24 hours.
3. Quantification of Biofilm Reduction:
-
The antimicrobial solutions are removed, and the wells are washed again with PBS.
-
The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Excess stain is washed off, and the plate is allowed to dry.
-
The bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The reduction in absorbance in treated wells compared to untreated control wells indicates the percentage of biofilm reduction.
Experimental Workflow
The following diagram illustrates the workflow for the comparative efficacy testing of Bacteriocin and Vancomycin.
Figure 3: Workflow for MIC and biofilm reduction assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 10. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
Comparative Analysis of Protein Synthesis Inhibitors: A Side-by-Side Study of Fusidic Acid and Bederocin
To Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide provides a comparative overview of Fusidic Acid and Bederocin, focusing on their mechanisms of action as inhibitors of bacterial protein synthesis. While Fusidic Acid is a well-documented antibiotic, it is important to note that a comprehensive search of scientific literature and databases did not yield any specific information regarding a compound named "this compound." Therefore, a direct, data-driven comparison is not possible at this time.
To provide a valuable resource, this document will focus on the established characteristics of Fusidic Acid and present a standardized framework for how a novel compound like this compound would be evaluated and compared against this known inhibitor.
Introduction to Protein Synthesis Inhibitors
Antibiotics that target bacterial protein synthesis are crucial in combating infectious diseases. They selectively interfere with the bacterial ribosome, a complex machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2] By disrupting this fundamental process, these agents can either halt bacterial growth (bacteriostatic) or kill the bacteria outright (bactericidal).[3]
Fusidic Acid: A Steroidal Antibiotic
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[4] It is primarily effective against Gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium species.[4] Its unique steroidal structure and mechanism of action result in little cross-resistance with other antibiotic classes.[5]
This compound
As of the latest literature review, "this compound" does not correspond to a known antibiotic or research compound in publicly available scientific resources. The subsequent sections will use this compound as a placeholder to illustrate the comparative experimental process.
Mechanism of Action on Protein Synthesis
Fusidic Acid: Targeting Elongation Factor G (EF-G)
Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G (EF-G), a crucial GTPase protein involved in the translocation step of peptide chain elongation.[4][5][6]
The process is as follows:
-
After a peptide bond is formed, EF-G binds to the ribosome, facilitating the movement of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.[7]
-
This translocation is powered by the hydrolysis of GTP to GDP by EF-G.
-
Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis has occurred.[4][5]
-
This binding action "locks" EF-G in its GDP-bound state on the ribosome, preventing its release.[5][8]
-
By trapping EF-G on the ribosome, Fusidic acid stalls the entire elongation cycle, thereby halting protein synthesis.[6][9] It also inhibits ribosome recycling, a process that also involves EF-G.[7]
This compound: A Hypothetical Mechanism
For a novel compound like this compound, its mechanism would first be investigated to determine if it targets the 30S or 50S ribosomal subunit or an associated factor.[3] Experiments would aim to identify the specific stage of protein synthesis it inhibits—initiation, elongation, or termination.[10]
Comparative Performance Data
The following table summarizes the known inhibitory characteristics of Fusidic Acid. A comprehensive comparison would require generating equivalent data for this compound through the experimental protocols outlined in the next section.
| Parameter | Fusidic Acid | This compound |
| Target | Elongation Factor G (EF-G) on the 70S ribosome[4][6] | Not Available |
| Mechanism | Prevents release of EF-G-GDP from the ribosome, stalling translocation[5] | Not Available |
| Effect | Bacteriostatic[6] | Not Available |
| Spectrum of Activity | Primarily Gram-positive bacteria (e.g., Staphylococcus aureus)[4] | Not Available |
| Inhibition Conc. (K50%) | ~1 µM in in vitro elongation assays[9] | Not Available |
| Resistance Mechanism | Mutations in the fusA gene (encoding EF-G); protective proteins (FusB-family)[4][5] | Not Available |
Experimental Protocols for Comparative Analysis
To compare the effects of this compound and Fusidic Acid on protein synthesis, a standardized set of experiments would be required. The following protocols describe a typical workflow.
In Vitro Transcription-Translation (IVTT) Assay
This assay is a primary screening method to determine if a compound directly inhibits the core machinery of protein synthesis.[11]
Objective: To quantify the inhibitory effect of this compound and Fusidic Acid on the synthesis of a reporter protein from a DNA template in a cell-free system.
Methodology:
-
System Preparation: A commercial E. coli-based IVTT kit is used, containing cell extract (ribosomes, translation factors, etc.), amino acids, and an energy source.
-
Template: A plasmid DNA encoding a reporter enzyme (e.g., Luciferase or β-galactosidase) is added to the reaction mix.
-
Compound Addition: The test compounds (Fusidic Acid and this compound) are added to separate reactions across a range of concentrations (e.g., 0.1 µM to 100 µM). A control reaction with no antibiotic is included.
-
Incubation: Reactions are incubated at 37°C for a set period (e.g., 1-2 hours) to allow for transcription and translation.
-
Quantification: The amount of synthesized reporter protein is measured. For Luciferase, a luminometer is used to measure light output after adding the substrate.
-
Data Analysis: The protein synthesis levels at each drug concentration are normalized to the no-drug control. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response curve.
Ribosome Binding and Toe-printing Assays
These assays help to identify the specific site of action of an inhibitor on the ribosome-mRNA complex.
Objective: To determine if this compound, like Fusidic Acid, causes ribosome stalling at a specific location on an mRNA transcript.
Methodology:
-
Complex Formation: Purified 70S ribosomes, a specific mRNA template, and initiation factors are incubated to form initiation complexes.
-
Compound Addition: The test compounds are added to the reaction.
-
Elongation: Elongation is allowed to proceed until the ribosome is arrested by the antibiotic.
-
Primer Extension (Toe-printing): A radiolabeled DNA primer complementary to a downstream sequence on the mRNA is added along with reverse transcriptase.
-
Analysis: The reverse transcriptase synthesizes cDNA until it is physically blocked by the stalled ribosome. The resulting cDNA fragments are separated by gel electrophoresis. The length of the fragment indicates the precise location of the ribosome's leading edge on the mRNA.
-
Comparison: The stalling "footprint" generated by this compound would be compared to that of Fusidic Acid and other known inhibitors to classify its mode of action.[12]
Conclusion
Fusidic acid remains a clinically relevant antibiotic with a well-defined mechanism of inhibiting protein synthesis by trapping EF-G on the ribosome. While a direct comparison with "this compound" is not feasible due to the absence of available data, the experimental framework presented here provides a clear and robust pathway for the evaluation of any new protein synthesis inhibitor. Should this compound emerge as a viable compound, these protocols would enable a rigorous side-by-side study to determine its potential as a novel therapeutic agent.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Fusidic acid - Wikipedia [en.wikipedia.org]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Activity of Bederocin Against Gram-Negative Bacteria: A Comparative Analysis
Note to the Reader: The initial query requested information on "Bederocin." Extensive searches of scientific literature and pharmaceutical databases did not yield any results for a compound with this name. It is possible that this is a novel, pre-clinical compound not yet in the public domain, or the name may be misspelled.
To fulfill the structural and content requirements of the request, this guide provides a comparative analysis of a well-characterized antibiotic with known activity against gram-negative bacteria: Ciprofloxacin . This example serves as a template for how such a guide would be constructed if data for "this compound" were available.
Ciprofloxacin: A Fluoroquinolone with Potent Gram-Negative Activity
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. It is widely used to treat infections caused by a variety of bacteria, demonstrating particular potency against gram-negative pathogens. Its mechanism of action involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. This interference leads to a rapid bactericidal effect.
Comparative In Vitro Activity
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Ciprofloxacin compared to another common fluoroquinolone, Levofloxacin, against several clinically significant gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (μg/mL) for Ciprofloxacin and Levofloxacin
| Gram-Negative Bacteria | Ciprofloxacin MIC Range | Levofloxacin MIC Range |
| Escherichia coli | 0.015 - 1 | 0.03 - 2 |
| Klebsiella pneumoniae | 0.03 - 2 | 0.06 - 4 |
| Pseudomonas aeruginosa | 0.12 - 4 | 0.5 - 8 |
| Enterobacter cloacae | 0.03 - 1 | 0.06 - 2 |
| Proteus mirabilis | 0.015 - 0.5 | 0.03 - 1 |
Data compiled from representative studies and susceptibility testing reports.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Inoculum:
- Select 3-5 well-isolated colonies of the test bacterium from an agar plate.
- Transfer colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This standard is equivalent to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.
2. Preparation of Microdilution Plates:
- Use a 96-well microtiter plate.
- Dispense 50 μL of sterile Mueller-Hinton Broth into each well.
- Prepare a stock solution of the antibiotic (e.g., Ciprofloxacin) at a known concentration.
- Perform serial two-fold dilutions of the antibiotic across the plate. For example, add 50 μL of the antibiotic stock to the first well, mix, and then transfer 50 μL to the second well, continuing this process to create a concentration gradient. The final volume in each well will be 50 μL before adding the inoculum.
- Include a positive control well (broth with no antibiotic) and a negative control well (broth with no bacteria).
3. Inoculation and Incubation:
- Dilute the adjusted bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add 50 μL of the diluted inoculum to each well, bringing the final volume to 100 μL.
- Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, examine the plate for visible bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Experimental and Mechanistic Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Mechanism of action of Ciprofloxacin on bacterial DNA.
Comparative toxicity profile of Bederocin in preclinical models
Disclaimer: Publicly available preclinical toxicity data for a compound specifically named "Bederocin" could not be located. Therefore, this guide provides a template for a comparative toxicity profile, using "this compound" as a placeholder for a new chemical entity. For illustrative purposes, we will compare it to Mupirocin, a well-established topical antibiotic. This guide is intended for researchers, scientists, and drug development professionals to understand the structure and content of such a profile.
This document outlines the preclinical toxicity assessment of this compound, a novel therapeutic agent, in comparison to Mupirocin. The following sections detail the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of both compounds.
Data Presentation: Comparative Toxicity Summary
The following table summarizes the key preclinical toxicity findings for this compound (data to be determined) and Mupirocin.
| Toxicity Endpoint | This compound (Placeholder Data) | Mupirocin | Reference |
| Acute Toxicity | |||
| LD50 (Oral, Rat) | TBD | >5,000 mg/kg | |
| LD50 (Dermal, Rat) | TBD | >2,000 mg/kg | |
| Repeat-Dose Toxicity | |||
| NOAEL (28-day, Oral, Rat) | TBD | Not established for systemic use | |
| Target Organs | TBD | Skin (local irritation) | [1] |
| Genotoxicity | |||
| Ames Test | TBD | Negative | [1] |
| Mouse Lymphoma Assay | TBD | Negative | [1] |
| In vivo Micronucleus Test | TBD | Negative | [1] |
| Carcinogenicity | |||
| 2-year Bioassay (Rat) | TBD | Not performed | [1] |
| Reproductive Toxicity | |||
| Fertility and Early Embryonic Development (Rat) | TBD | No impairment of fertility | [1] |
| Embryo-fetal Development (Rat) | TBD | No evidence of harm to the fetus | [1] |
NOAEL: No Observed Adverse Effect Level; TBD: To Be Determined
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of toxicity data. Standard protocols are outlined below.
Acute Toxicity Studies
Acute toxicity studies are conducted to determine the potential for a substance to cause adverse effects within a short period of exposure.
-
Test System: Typically, Sprague-Dawley rats are used.
-
Administration: A single high dose of the test substance is administered via the intended clinical route (e.g., oral gavage, dermal application).
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test animals, is calculated.
Repeat-Dose Toxicity Studies
These studies assess the toxic effects of a substance following repeated administration over a specified period (e.g., 28 or 90 days).
-
Test System: Two species, typically a rodent (rat) and a non-rodent (dog), are used.
-
Administration: The test substance is administered daily at three or more dose levels.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
-
Endpoint: At the end of the study, a full necropsy and histopathological examination of organs are performed to identify target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).
Genotoxicity Assays
Genotoxicity assays are performed to identify substances that can cause genetic damage.[2] A standard battery of tests is typically required.[2]
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: This assay, often using mouse lymphoma cells, detects gene mutations in mammalian cells.
-
In Vivo Micronucleus Test: This in vivo test in rodents assesses chromosomal damage by detecting micronuclei in erythrocytes.
Carcinogenicity Studies
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
-
Test System: Typically conducted in rats and mice over their normal lifespan (approximately 2 years).
-
Administration: The test substance is administered daily in the diet or by other relevant routes.
-
Endpoint: The incidence of tumors in treated animals is compared to that in control animals.
Reproductive and Developmental Toxicity Studies
These studies are designed to evaluate the potential effects of a substance on fertility and fetal development.[3]
-
Fertility and Early Embryonic Development: The test substance is administered to male and female rats before and during mating and through the early stages of gestation in females.
-
Embryo-fetal Development: The test substance is administered to pregnant animals (rats and rabbits) during the period of organogenesis.
-
Pre- and Postnatal Development: The test substance is administered to pregnant female rats from implantation through lactation.
Visualizations
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Preclinical toxicity testing workflow.
Hypothetical Signaling Pathway in Toxicity
Caption: A hypothetical cell stress pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
